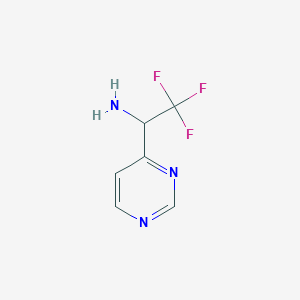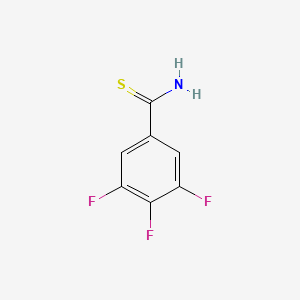
2-Chloro-N-(cyclohexylmethyl)-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(cyclohexylmethyl)-5-nitrobenzamide is a chemical compound with the following structural formula:
C6H5ClNO3
This compound belongs to the class of substituted benzamides. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 2-Chloro-N-(cyclohexylmethyl)-5-nitrobenzamide involves several steps. One common synthetic route includes the following reactions:
Nitration: Nitration of chlorobenzene yields 2-chloro-5-nitrobenzaldehyde.
Reduction: The aldehyde group in 2-chloro-5-nitrobenzaldehyde is reduced to form 2-chloro-5-nitrobenzyl alcohol.
Amidation: The alcohol is then reacted with cyclohexylamine to form the desired compound.
Industrial Production:: The industrial production of this compound typically involves large-scale processes optimized for efficiency and yield.
Analyse Chemischer Reaktionen
2-Chloro-N-(cyclohexylmethyl)-5-nitrobenzamide can undergo various chemical reactions:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at the chloro group.
Acid-Base Reactions: Interaction with strong acids or bases.
Common reagents include reducing agents (such as hydrogen gas with a catalyst), nucleophiles (e.g., amines), and acids/bases.
Major products formed depend on the specific reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Used as a building block in organic synthesis.
- Investigated for its reactivity in various reactions.
- Potential bioactive properties due to its aromatic structure.
- May interact with biological targets (e.g., enzymes, receptors).
- Used in the production of other compounds (e.g., pharmaceuticals, agrochemicals).
Wirkmechanismus
The exact mechanism of action for 2-Chloro-N-(cyclohexylmethyl)-5-nitrobenzamide depends on its specific application. It may modulate cellular processes, inhibit enzymes, or interact with receptors.
Vergleich Mit ähnlichen Verbindungen
While there are related benzamides, the unique combination of chloro, cyclohexylmethyl, and nitro groups in this compound sets it apart. Similar compounds include N-(4-bromo-phenyl)-2-chloro-benzamide and 2-chloro-N-isobutyl-4-nitrobenzamide .
Eigenschaften
CAS-Nummer |
852038-05-2 |
|---|---|
Molekularformel |
C14H17ClN2O3 |
Molekulargewicht |
296.75 g/mol |
IUPAC-Name |
2-chloro-N-(cyclohexylmethyl)-5-nitrobenzamide |
InChI |
InChI=1S/C14H17ClN2O3/c15-13-7-6-11(17(19)20)8-12(13)14(18)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,18) |
InChI-Schlüssel |
LCNIUAKKOQHIJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Löslichkeit |
8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B13578689.png)






![4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride](/img/structure/B13578739.png)



